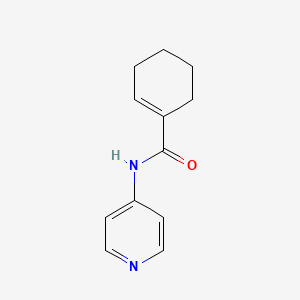
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is an organic compound characterized by the presence of a thiophene ring and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine typically involves the condensation of 1-(thiophen-3-yl)ethanone with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as sodium acetate, under reflux conditions. The general reaction scheme is as follows:
1-(Thiophen-3-yl)ethanone+Hydroxylamine Hydrochloride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, reaction time, and the use of appropriate solvents to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitroso compounds.
Reduction: The compound can be reduced to yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-(Thiophen-3-yl)ethanone
- 1-(Thiophen-3-yl)ethanol
- 3-Acetylthiophene
Comparison: (NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine is unique due to the presence of both the thiophene ring and the hydroxylamine functional group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that lack one of these functional groups. For example, 1-(thiophen-3-yl)ethanone and 1-(thiophen-3-yl)ethanol do not possess the hydroxylamine group, which limits their ability to participate in certain types of chemical reactions and biological interactions.
Properties
CAS No. |
59445-83-9 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
(NZ)-N-(1-thiophen-3-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7NOS/c1-5(7-8)6-2-3-9-4-6/h2-4,8H,1H3/b7-5- |
InChI Key |
KXCHBSNEAXRGCM-ALCCZGGFSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CSC=C1 |
Canonical SMILES |
CC(=NO)C1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



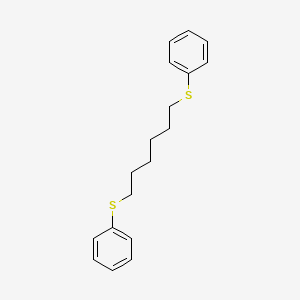
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
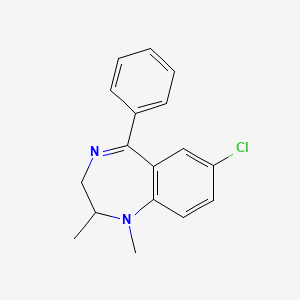
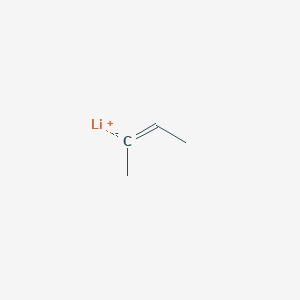
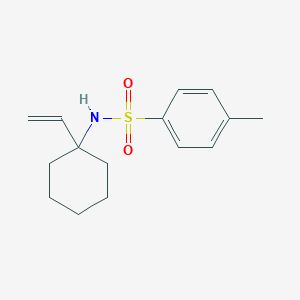
![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
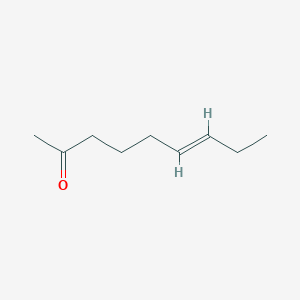
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)
